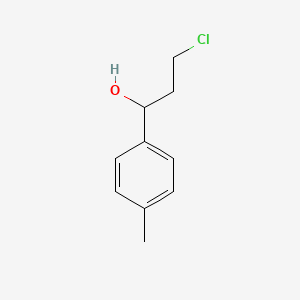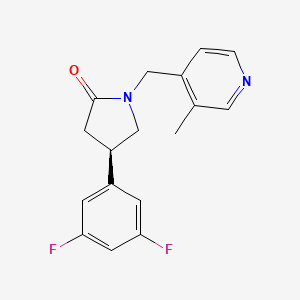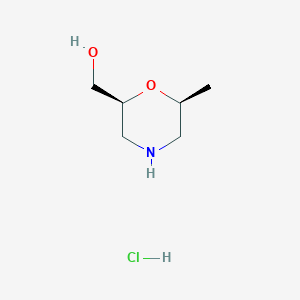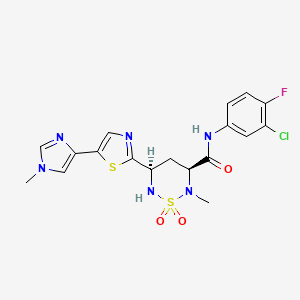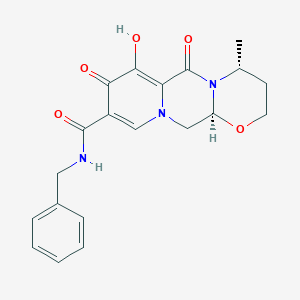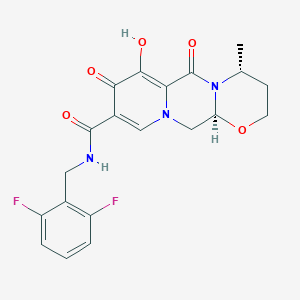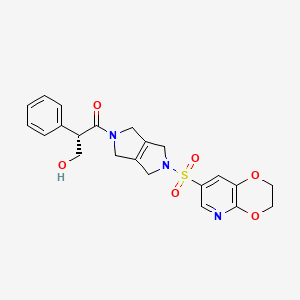
HO-Peg24-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
HO-Peg24-OH is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs synthesized using this compound . The specific target depends on the other components of the PROTAC molecule.
Mode of Action
Instead, it forms a bridge between the E3 ubiquitin ligase ligand and the ligand for the target protein in a PROTAC molecule . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound, as part of a PROTAC, is the ubiquitin-proteasome system . When the PROTAC brings the target protein and the E3 ubiquitin ligase together, the target protein is ubiquitinated. This marks it for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance the bioavailability of the protacs it is used to construct .
Result of Action
The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . By marking specific proteins for destruction, PROTACs can modulate the levels of these proteins in the cell, influencing cellular processes and potentially leading to therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: The reaction typically requires a catalyst such as potassium hydroxide and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of HO-Peg24-OH follows similar principles but on a larger scale. The process involves continuous polymerization reactors and precise control over reaction parameters to ensure consistent product quality. The final product is purified through techniques such as distillation and filtration to remove any impurities .
化学反应分析
Types of Reactions:
Oxidation: HO-Peg24-OH can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as amines, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Thionyl chloride, tosyl chloride; reactions often require anhydrous conditions and inert atmosphere.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: HO-Peg24-OH is widely used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins. This application is crucial in the development of targeted therapies for various diseases .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This modification is particularly useful in the study of protein-protein interactions and cellular signaling pathways .
Medicine: Its use in PROTACs also holds promise for the treatment of cancer and other diseases .
Industry: In industrial applications, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals. Its ability to enhance solubility and stability makes it a valuable component in these formulations .
相似化合物的比较
HO-Peg12-OH: A shorter PEG-based linker with similar properties but lower molecular weight.
HO-Peg48-OH: A longer PEG-based linker with higher molecular weight and increased solubility.
Bis-Tos-PEG4: A PEG-based linker with tosyl groups, used in the synthesis of PROTACs.
Uniqueness: HO-Peg24-OH stands out due to its optimal chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTAC synthesis, where these properties are crucial for the efficacy of the final product .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H98O25/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h49-50H,1-48H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXKUCOGQITOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H98O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025080 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1075.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243942-52-9 |
Source


|
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)
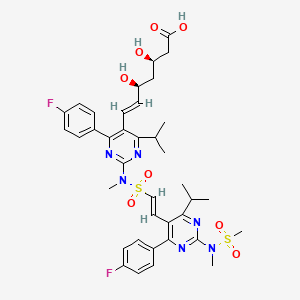
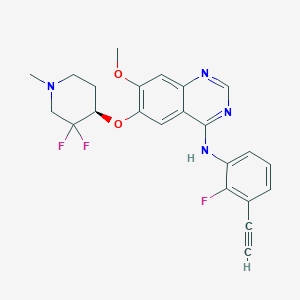
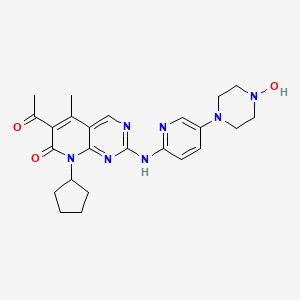
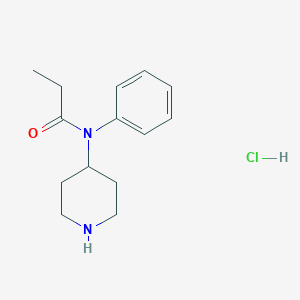
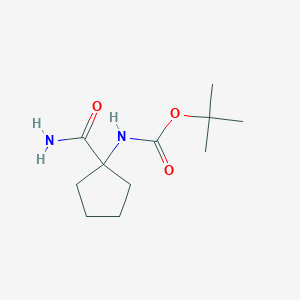
![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)
